molecular formula C22H24N2O5S B12200002 (4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

(4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B12200002
M. Wt: 428.5 g/mol
InChI Key: UXMUKNVBUOJYEU-UHFFFAOYSA-N
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Description

(4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone typically involves multiple stepsCommon reagents used in these reactions include phenylhydrazine hydrochloride, benzaldehyde, and 4-methoxybenzaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the oxathiin ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors .

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is explored for its use in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength .

Mechanism of Action

The mechanism of action of (4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone lies in its combination of the oxathiin ring with the piperazinyl and methoxyphenyl groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiin-6-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H24N2O5S/c1-28-19-9-7-18(8-10-19)23-11-13-24(14-12-23)22(25)20-21(17-5-3-2-4-6-17)30(26,27)16-15-29-20/h2-10H,11-16H2,1H3

InChI Key

UXMUKNVBUOJYEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4

Origin of Product

United States

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